Benzamide, 3-[(chloroacetyl)amino]- is a chemical compound classified under the benzamide family. Benzamides are known for their diverse applications in pharmaceuticals, plastics, and paper industries. This specific compound features a chloroacetyl group attached to the amino group of the benzamide structure, which enhances its reactivity and potential biological activity. The chemical formula for Benzamide, 3-[(chloroacetyl)amino]- is C9H8ClN2O, and it is recognized by the CAS number 85126-66-5 .
The synthesis of Benzamide, 3-[(chloroacetyl)amino]- typically involves a direct condensation reaction between benzoic acids and amines. One efficient method employs diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation, which improves reaction efficiency and yield.
Benzamide, 3-[(chloroacetyl)amino]- possesses a distinct molecular structure characterized by:
Benzamide, 3-[(chloroacetyl)amino]- can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for Benzamide, 3-[(chloroacetyl)amino]- involves its interaction with biological targets, leading to alterations in their function.
Benzamide, 3-[(chloroacetyl)amino]- exhibits several notable physical and chemical properties:
Benzamide, 3-[(chloroacetyl)amino]- has significant applications in scientific research and industrial processes:
Direct acylation using chloroacetyl chloride (ClCH₂COCl) is the predominant method for introducing the chloroacetyl group onto the 3-aminobenzamide scaffold. This reaction involves nucleophilic attack by the primary amino group on the carbonyl carbon of chloroacetyl chloride, followed by chloride elimination to form the amide bond. Key parameters influencing success include:
Table 1: Direct Acylation Method Comparison
Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Classical Batch Acylation | DCM, 0-5°C, 6h, K₂CO₃ | 70–75 | 95–98 | Simplicity, low cost |
Microwave-Assisted | THF, 100°C, 30 min, MW | 80–88 | 98–99 | Reduced reaction time |
Flow Chemistry | Microreactor, 50°C, 30 min | 85–90 | 96–98 | Scalability, consistent quality |
TBTU-Mediated Coupling | DMF, RT, 24h | 75–85 | >99 | Tolerance for acid-sensitive groups |
Recent advances include flow chemistry systems that enhance yields to 85–90% by improving mass transfer and temperature homogeneity . Microwave-assisted synthesis accelerates kinetics, achieving 80–88% yield within 30 minutes .
Position-specific modifications leverage the reactivity of the chloroacetyl group’s chlorine atom for nucleophilic substitution. This enables diverse derivatizations:
Table 2: Substitution Reactions with 3-[(Chloroacetyl)amino]benzamide
Nucleophile | Product Class | Conditions | Application |
---|---|---|---|
Cysteine (peptide) | Peptide-protein conjugates | pH 7.4, RT, 2h | Vaccine development [5] |
Thiourea | 2-Aminobenzothiazoles | EtOH, reflux, 4h | Enzyme inhibitors [2] |
Sodium azide | Azidoacetamide intermediates | DMF, 60°C, 12h | Click chemistry precursors |
TBAF | Deprotected amines | THF, RT, 1h | Carbohydrate chemistry |
Base-catalyzed approaches (e.g., K₂CO₃ or NaOH) accelerate acylation by deprotonating the amine but risk hydrolysis of chloroacetyl chloride at >10°C. Pyridine acts as both base and solvent, suppressing hydrolysis but requiring anhydrous conditions [4].
Solvent-mediated approaches utilize polar aprotic solvents (DMF, DMSO) to stabilize the transition state without exogenous base. DMF enhances yields to >90% for sterically hindered derivatives but complicates purification due to high boiling points [3] [9].
Key trade-offs:
Systematic optimization of reaction parameters significantly improves efficiency:
Table 3: Reaction Parameter Optimization Impact
Parameter | Optimal Range | Effect on Yield | Side Reactions Mitigated |
---|---|---|---|
Temperature | 45–85°C | Maximizes at 78°C | Hydrolysis, polymerization |
Chloroacetyl Chloride Purity | 90–95% (balance chloroacetic acid) | +15% yield | Dichloroacetylation |
Reaction Time | 1–4 hours | Peak at 2.5h | Solvolysis |
Catalyst (InCl₃) | 0.2 equivalents | 91% conversion | None |
Excess chloroacetyl chloride (2.0–3.5 equiv) compensates for hydrolysis losses, while controlled addition rates (30–90 minutes) prevent exotherms [3] [4].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: